N-Acetyl-L-histidylglycylglycylglycine
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Overview
Description
N-Acetyl-L-histidylglycylglycylglycine is a synthetic peptide composed of N-acetylated histidine and three glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The N-acetyl-L-histidine is coupled to the resin using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Elongation: The glycine residues are sequentially added using similar coupling and deprotection steps.
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form this compound oxide.
Reduction: Reduction reactions can target any oxidized forms of the peptide.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
N-Acetyl-L-histidylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-histidylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated histidine residue can participate in hydrogen bonding and electrostatic interactions, influencing the peptide’s binding affinity and specificity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations necessary for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetyl-L-leucine: Studied for its potential in treating neurological disorders.
N-Acetyl-L-tyrosine: Investigated for its role in protein synthesis and metabolism.
Uniqueness
N-Acetyl-L-histidylglycylglycylglycine is unique due to its specific sequence and the presence of an acetylated histidine residue. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
642441-93-8 |
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Molecular Formula |
C14H20N6O6 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)20-10(2-9-3-15-7-19-9)14(26)18-5-12(23)16-4-11(22)17-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,23)(H,17,22)(H,18,26)(H,20,21)(H,24,25)/t10-/m0/s1 |
InChI Key |
OTOHPMJPKHCVRY-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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